molecular formula C15H22N2O6S B8091785 (2S)-methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate

(2S)-methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate

Cat. No.: B8091785
M. Wt: 358.4 g/mol
InChI Key: ADMIZMXZUOVJOC-PQAGPIFVSA-N
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Description

(2S)-methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a methylbenzenesulfonate group. Its stereochemistry is defined by the (2S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The amino group is then introduced via reductive amination or other suitable methods. The final step involves the esterification of the amino acid derivative with 4-methylbenzenesulfonic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted amino acid derivatives.

Scientific Research Applications

(2S)-methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to inhibition or activation of the target, depending on the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate: Lacks the 4-methylbenzenesulfonate group.

    (2S)-methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate hydrochloride: Contains a hydrochloride group instead of the 4-methylbenzenesulfonate group.

    (2S)-methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate acetate: Contains an acetate group instead of the 4-methylbenzenesulfonate group.

Uniqueness

The presence of the 4-methylbenzenesulfonate group in (2S)-methyl 2-amino-3-(2-oxopyrrolidin-3-yl)propanoate 4-methylbenzenesulfonate imparts unique chemical properties, such as increased solubility and specific reactivity patterns. This makes it distinct from other similar compounds and potentially more useful in certain applications.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(2-oxopyrrolidin-3-yl)propanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.C7H8O3S/c1-13-8(12)6(9)4-5-2-3-10-7(5)11;1-6-2-4-7(5-3-6)11(8,9)10/h5-6H,2-4,9H2,1H3,(H,10,11);2-5H,1H3,(H,8,9,10)/t5?,6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMIZMXZUOVJOC-PQAGPIFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C(CC1CCNC1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)[C@H](CC1CCNC1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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